

Application Notes: Gelsevirine in HEK293T and RAW264.7 Cells

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Compound of Interest

Compound Name: Gelsevirine

Cat. No.: B10830651

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Introduction

Gelsevirine is a natural alkaloid compound that has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a defensive response, including the production of type I interferons and other pro-inflammatory cytokines.[2] Dysregulation and excessive activation of the STING pathway are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1] **Gelsevirine** mitigates this overactivation, presenting a promising therapeutic potential for conditions like sepsis-induced organ damage.[1][2]

These notes provide detailed protocols for the application of **Gelsevirine** in two commonly used cell lines: Human Embryonic Kidney 293T (HEK293T) cells, a workhorse for transfection and protein interaction studies, and RAW264.7 cells, a murine macrophage-like line used extensively for immunology and inflammation research.[3][4]

Mechanism of Action

Gelsevirine inhibits STING signaling through a dual mechanism:

- **Competitive Binding:** **Gelsevirine** directly binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[2][5] This competitive binding locks STING in an inactive, open

conformation, preventing its dimerization and activation by natural agonists like 2'3'-cGAMP. [2][5]

- Promotion of Ubiquitination and Degradation: **Gelsevirine** promotes the K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[1][5] It achieves this by enhancing the recruitment of the E3 ubiquitin ligase TRIM21 to the STING protein.[2][5]

This dual action effectively shuts down the downstream signaling cascade, including the phosphorylation of key mediators like TBK1, IRF3, and p65, ultimately suppressing the expression of interferons and inflammatory cytokines.[5]

Data Presentation

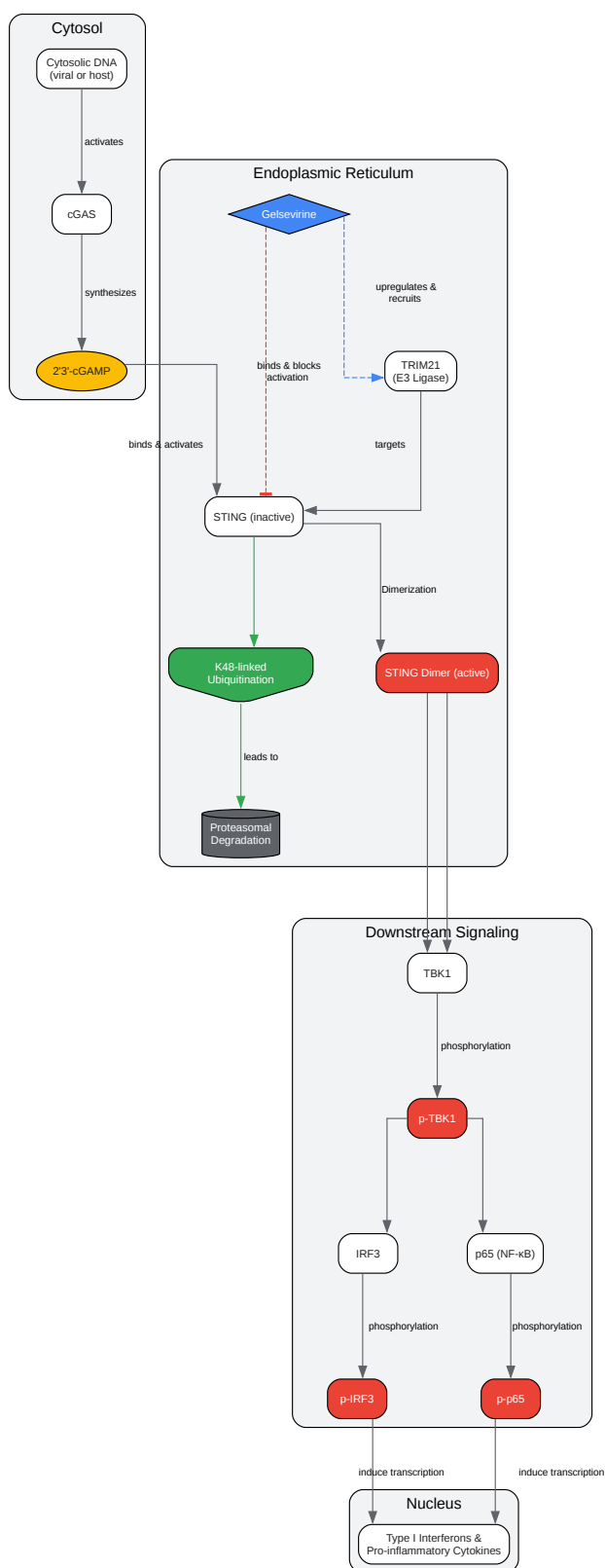
Table 1: Effect of **Gelsevirine** on STING Agonist-Induced Gene Expression in RAW264.7 Cells

Gene	STING Agonist	Gelsevirine Pretreatment (10 µM)	Outcome	Reference
Ifnb1	2'3'-cGAMP (5 µg/ml)	Yes	Inhibited mRNA expression	[5]
Cxcl10	2'3'-cGAMP, ISD, Poly(dA:dT)	Yes	Inhibited mRNA expression	[5]
Il6	2'3'-cGAMP, ISD, Poly(dA:dT)	Yes	Inhibited mRNA expression	[5]

Table 2: Effect of **Gelsevirine** on STING Pathway Protein Activation in RAW264.7 Cells

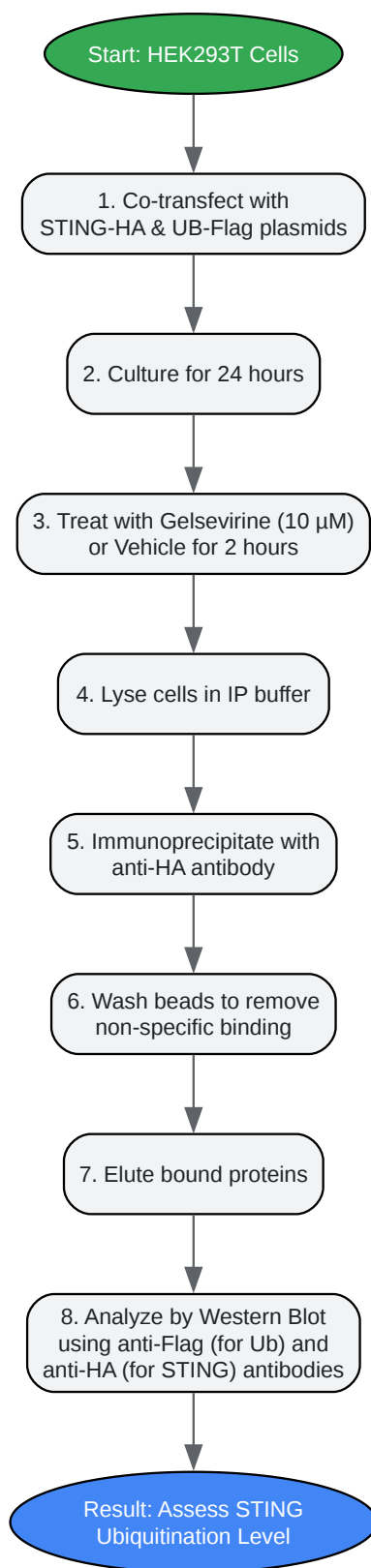
Protein Analyzed	Stimulation	Gelsevirine Pretreatment (10 μ M)	Outcome	Reference
STING Dimerization	2'3'-cGAMP (5 μ g/ml)	Yes	Reversed dimerization	[5]
Phospho-TBK1	2'3'-cGAMP (5 μ g/ml)	Yes	Attenuated phosphorylation	[5]
Phospho-IRF3	2'3'-cGAMP (5 μ g/ml)	Yes	Attenuated phosphorylation	[5]
Phospho-p65	2'3'-cGAMP (5 μ g/ml)	Yes	Attenuated phosphorylation	[5]

Mandatory Visualizations



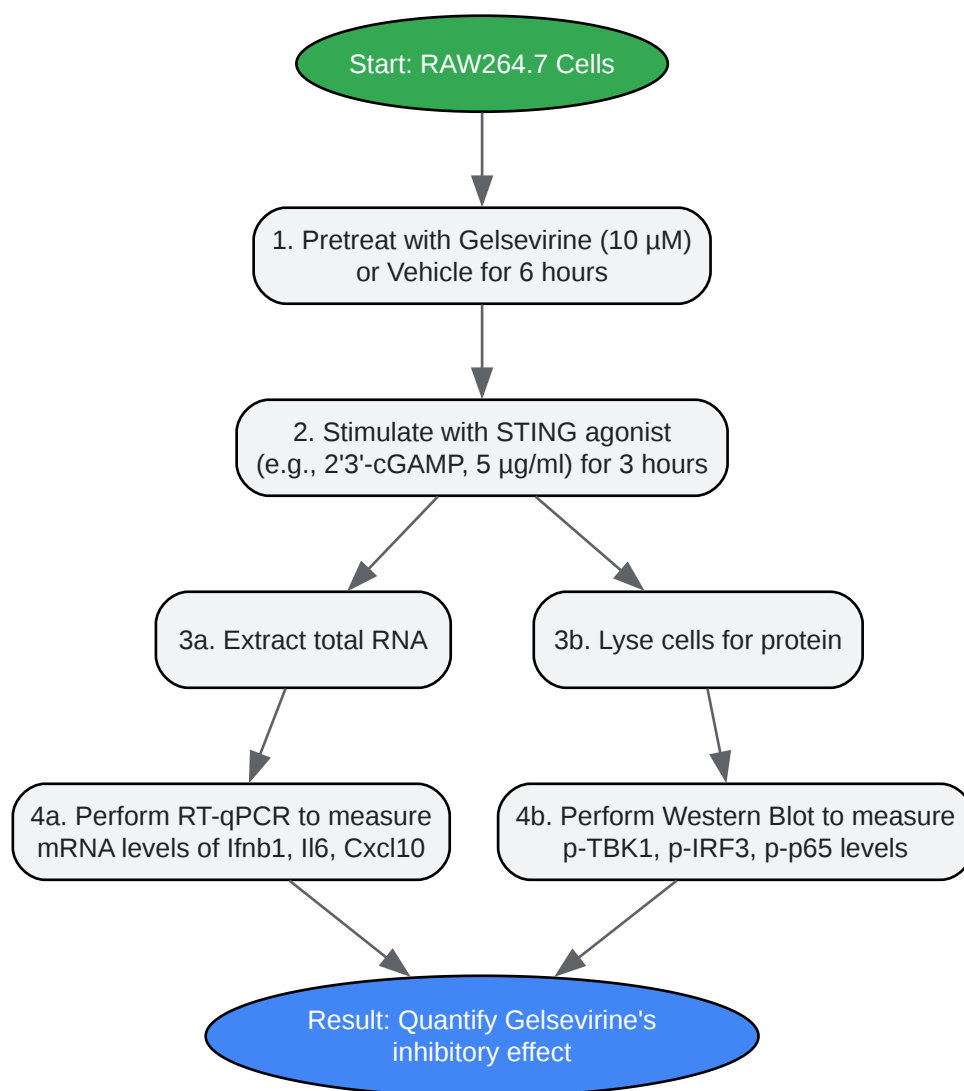
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Caption: **Gelsevirine's** dual-inhibition mechanism on the cGAS-STING signaling pathway.



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Caption: Workflow for analyzing **Gelsevirine**-induced STING ubiquitination in HEK293T cells.



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Caption: Workflow for assessing **Gelsevirine**'s anti-inflammatory effect in RAW264.7 cells.

Experimental Protocols

Cell Culture and Maintenance

- HEK293T Cells:
 - Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
 - Maintain cultures in a humidified incubator at 37°C with 5% CO₂. [5]

- Subculture cells when they reach 80-90% confluency. Dissociate cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at the desired density.[6]
- RAW264.7 Cells:
 - Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
 - Subculture cells when they reach 80-90% confluency. Detach cells using a cell scraper, as they are semi-adherent. Resuspend gently to create a single-cell suspension before re-seeding.

Analysis of Gelsevirine's Effect on Cytokine Expression in RAW264.7 Cells

This protocol details the steps to assess how **Gelsevirine** inhibits the inflammatory response triggered by STING agonists.

- Cell Seeding: Seed RAW264.7 cells into 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Allow cells to adhere overnight.
- Pretreatment: Aspirate the old medium and replace it with fresh medium containing 10 µM **Gelsevirine** or a vehicle control (e.g., DMSO). Incubate for 6 hours.[5]
- Stimulation: Add the STING agonist (e.g., 5 µg/ml 2'3'-cGAMP, 2 µg/ml ISD, or 5 µg/ml Poly(dA:dT)) directly to the wells.[5] Incubate for an additional 3 hours (for RNA analysis) or as required for protein analysis (e.g., 1-3 hours for phosphorylation events).[5]
- Harvesting for RNA Analysis:
 - Wash cells once with cold PBS.
 - Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
 - Extract total RNA according to the manufacturer's protocol.
 - Synthesize cDNA using a reverse transcription kit.

- Perform Real-Time Quantitative PCR (RT-qPCR) using primers for target genes (Ifnb1, Il6, Cxcl10) and a housekeeping gene (e.g., Gapdh) for normalization.
- Harvesting for Protein Analysis (Western Blot):
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Collect lysates and determine protein concentration using a BCA assay.
 - Proceed with Western Blot analysis to detect phosphorylated TBK1, IRF3, and p65.

Analysis of Gelsevirine-Induced STING Ubiquitination in HEK293T Cells

This protocol uses overexpression in HEK293T cells to specifically study the ubiquitination of STING.

- Cell Seeding: Seed HEK293T cells in a 6-well plate or 60mm dish to reach 70-80% confluency at the time of transfection.[\[6\]](#)
- Transfection: Co-transfect the cells with plasmids expressing HA-tagged STING (STING-HA) and Flag-tagged Ubiquitin (UB-Flag) using a suitable transfection reagent (e.g., Lipofectamine).[\[5\]](#)[\[6\]](#)
- Incubation: Incubate the cells for 24 hours to allow for protein expression.[\[5\]](#)
- **Gelsevirine** Treatment: Add 10 μ M **Gelsevirine** or a vehicle control to the medium and incubate for an additional 2 hours.[\[5\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in IP Lysis Buffer (e.g., Tris-HCl, NaCl, EDTA, NP-40, with protease inhibitors).
- Immunoprecipitation (IP):
 - Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

- Incubate the pre-cleared lysates with an anti-HA antibody overnight at 4°C to capture the STING-HA protein.
- Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.
- Centrifuge to pellet the beads and wash them 3-5 times with IP lysis buffer to remove non-specific binders.
- Western Blot Analysis:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody against the Flag tag (to detect ubiquitinated STING) and a primary antibody against the HA tag (to detect total immunoprecipitated STING).
 - Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate. An increase in the Flag signal in the **Gelsevirine**-treated lane indicates enhanced ubiquitination.[5]

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